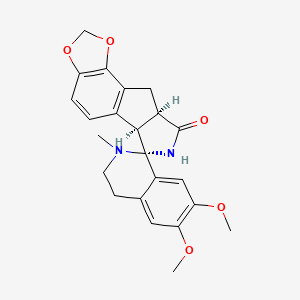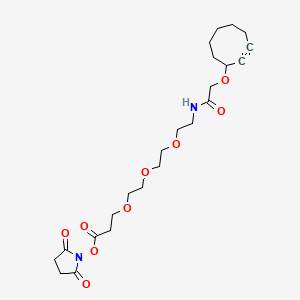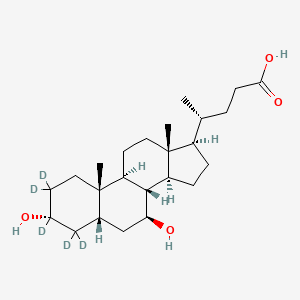
D-Glucose-d1-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1-1 typically involves the catalytic hydrogenation of glucose in the presence of deuterium gas. This process replaces a hydrogen atom with deuterium at the desired position. The reaction conditions often include a deuterium source, a suitable catalyst, and controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose-d1-1 undergoes various chemical reactions similar to those of regular glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and glucose oxidase.
Reduction: Sodium borohydride or catalytic hydrogenation can be used.
Substitution: Acetic anhydride for esterification and alkyl halides for etherification.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
D-Glucose-d1-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding glucose metabolism and cellular uptake.
Medicine: Used in metabolic studies to diagnose and monitor diseases such as diabetes.
Industry: Employed in the production of labeled compounds for research and development
Mecanismo De Acción
The mechanism of action of D-Glucose-d1-1 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. The deuterium atom allows researchers to trace its path and study the biochemical processes in detail. It primarily targets glucose transporters and enzymes involved in glycolysis and gluconeogenesis .
Comparación Con Compuestos Similares
D-Glucose: The non-labeled form of glucose.
D-Glucose-6-d1: Another deuterated form with deuterium at a different position.
D-Glucose-1-13C: A carbon-13 labeled glucose.
Comparison:
Uniqueness: D-Glucose-d1-1 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways.
Applications: While all labeled glucose compounds are used in metabolic studies, the specific position of the label in this compound makes it particularly useful for certain types of research
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D |
Clave InChI |
GZCGUPFRVQAUEE-SPRLRUCNSA-N |
SMILES isomérico |
[2H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)




